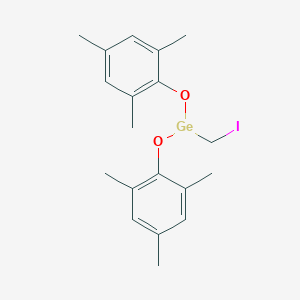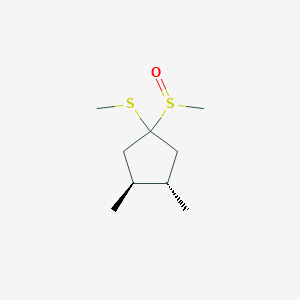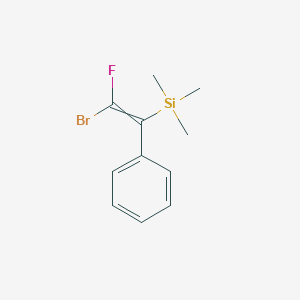![molecular formula C27H18S5 B14176050 2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene CAS No. 918865-69-7](/img/structure/B14176050.png)
2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene typically involves multi-step organic reactions. One common method includes the use of thiophene derivatives and phenyl groups through cross-coupling reactions. These reactions often employ palladium or nickel catalysts to facilitate the formation of carbon-carbon bonds between the thiophene rings and the phenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings.
Wissenschaftliche Forschungsanwendungen
2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene involves its interaction with various molecular targets and pathways. The compound’s multiple thiophene rings and phenyl group allow it to participate in π-π stacking interactions and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
- 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile
Uniqueness
Compared to similar compounds, 2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene stands out due to its unique combination of multiple thiophene rings and a phenyl group. This structure imparts distinct electronic and optical properties, making it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Eigenschaften
CAS-Nummer |
918865-69-7 |
|---|---|
Molekularformel |
C27H18S5 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
2-[bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene |
InChI |
InChI=1S/C27H18S5/c1-2-6-18(7-3-1)19-10-13-24(30-19)27(25-14-11-22(31-25)20-8-4-16-28-20)26-15-12-23(32-26)21-9-5-17-29-21/h1-17,27H |
InChI-Schlüssel |
LNUDJQOLPJVTQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(C3=CC=C(S3)C4=CC=CS4)C5=CC=C(S5)C6=CC=CS6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175979.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14175994.png)







![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine](/img/structure/B14176057.png)
